molecular formula C22H23N5O3 B2850348 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea CAS No. 1421513-80-5

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea

Cat. No.: B2850348
CAS No.: 1421513-80-5
M. Wt: 405.458
InChI Key: HGBJOXJNCJROPO-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea ( 1421513-80-5) is a chemical compound with the molecular formula C22H23N5O3 and a molecular weight of 405.45 g/mol . This urea derivative features a complex structure incorporating a 1,3-benzodioxole moiety, a cyclopentyl-substituted pyrazole, and a pyridin-4-yl group, making it a promising candidate in medicinal chemistry and drug discovery research . The compound is offered for research purposes, with available data indicating a predicted density of 1.42±0.1 g/cm³ and a predicted boiling point of 589.7±50.0 °C . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Compounds featuring the 1,3-benzodioxol-5-yl group are of significant interest in pharmaceutical research for their potential to interact with various biological targets . The unique architecture of this molecule, particularly its urea linkage, is known to facilitate hydrogen bonding, which can be critical for enhancing target engagement and solubility in drug-like molecules . Researchers are increasingly focusing on such complex structures for the development of novel therapeutic agents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c28-22(25-16-5-6-20-21(12-16)30-14-29-20)24-13-17-11-19(15-7-9-23-10-8-15)27(26-17)18-3-1-2-4-18/h5-12,18H,1-4,13-14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBJOXJNCJROPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrazole and pyridine rings. The final step involves the formation of the urea linkage under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds (derived from cited evidence) share partial structural motifs with the target molecule, enabling comparative analysis:

Urea Derivatives with Pyrazole/Pyrrolidine Cores

Compound :

1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea

  • Features a pyrrolidinyl core instead of pyrazole, altering conformational flexibility. Includes a pyrimidinyl substituent, which may enhance kinase affinity compared to pyridinyl in the target compound.
Compound :

1-(4-((2-Aminopyridin-4-yl)oxy)-2,3-dichlorophenyl)-3-(3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)urea

  • Key Differences: Substitutes benzodioxol with a dichlorophenyl group, increasing hydrophobicity and steric hindrance . Incorporates a methoxyphenyl group, which could improve membrane permeability.

Benzodioxol-Containing Heterocycles

Compounds :

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

  • Key Differences: Utilize a pyrido-pyrimidinone scaffold instead of urea-pyrazole, targeting different binding pockets . Incorporate piperazine substituents, commonly associated with CNS activity due to improved blood-brain barrier penetration. Lack the pyridinyl/cyclopentyl motifs, reducing steric complexity.

Structural and Functional Implications

Substituent Effects on Activity

Feature Target Compound Compound Compound Compounds
Aromatic Group Benzodioxol (polar) Fluorophenyl (electroneg.) Dichlorophenyl (hydrophobic) Benzodioxol (polar)
Heterocyclic Core Pyrazole Pyrrolidine Pyrazole Pyrido-pyrimidinone
Bulky Substituent Cyclopentyl Methoxyethyl tert-Butyl Piperazine derivatives
H-Bonding Group Pyridinyl Pyrimidinyl Aminopyridinyl N/A
  • Benzodioxol vs. Halogenated Aromatics : The target’s benzodioxol may offer better solubility than dichlorophenyl () but less electronegativity than fluorophenyl () .
  • Pyridinyl vs.
  • Cyclopentyl vs. tert-Butyl : The cyclopentyl group balances steric bulk and metabolic stability better than tert-butyl, which may prolong half-life but reduce solubility .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine with 2H-1,3-benzodioxole derivatives. The resulting urea derivative can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Anticancer Efficacy

Recent studies have evaluated the anticancer potential of this compound against various tumor cell lines. The following table summarizes the findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.021Inhibition of tubulin polymerization
K562 (Leukemia)0.026Induction of apoptosis via PTEN/Akt signaling
A549 (Lung Cancer)0.069Cell cycle arrest at G2/M phase

The compound demonstrated significant cytotoxicity across multiple cancer cell lines, with particularly potent activity against K562 cells, indicating its potential as an effective therapeutic agent in hematological malignancies .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Tubulin Inhibition : The compound acts as a novel inhibitor of tubulin polymerization, disrupting microtubule dynamics necessary for cell division .
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells by modulating key signaling molecules such as PTEN and Akt, leading to increased apoptosis rates .
  • Cell Cycle Arrest : The compound also induces cell cycle arrest, particularly at the G2/M phase, which is critical for halting the proliferation of cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A recent study reported that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be 0.021 µM, indicating high potency against breast cancer cells .
  • K562 Xenograft Model : In vivo studies using K562 xenograft models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Q & A

What are the recommended synthetic routes for this compound, and what are the critical intermediates?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the pyrazole core : Cyclization of precursors (e.g., hydrazine derivatives with diketones or enol ethers) under basic or acidic conditions. For example, K₂CO₃ is often used as a catalyst in nucleophilic substitution reactions to attach aryl groups to the pyrazole ring .

Introduction of the cyclopentyl group : Alkylation or nucleophilic substitution at the pyrazole N1 position using cyclopentyl halides.

Urea linkage formation : Reaction of an amine intermediate (e.g., 5-(pyridin-4-yl)-1H-pyrazol-3-ylmethylamine) with 1-(2H-1,3-benzodioxol-5-yl) isocyanate under anhydrous conditions.
Critical intermediates :

  • 1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde (for subsequent reductive amination).
  • 5-(Pyridin-4-yl)-1H-pyrazol-3-ylmethylamine (for urea bond formation).

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR : Use 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm connectivity of the benzodioxole, pyrazole, and cyclopentyl groups. For instance, coupling patterns in 1H^1H NMR can distinguish between pyridin-4-yl and pyridin-3-yl orientations .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths. For example, similar compounds (e.g., 4-(2H-1,3-benzodioxol-5-yl)-1-aryl-pyrazoles) have been resolved with R-factors < 0.05, confirming planarity of the benzodioxole moiety .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).

What experimental strategies optimize reaction yield during urea bond formation?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance isocyanate reactivity.
  • Temperature control : Maintain 0–5°C during isocyanate addition to minimize side reactions (e.g., hydrolysis).
  • Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate the urea product from unreacted amines or isocyanates.

How can researchers design assays to evaluate this compound’s enzyme inhibition mechanism?

Advanced Methodological Answer:

Target selection : Identify enzymes with binding pockets complementary to the compound’s structure (e.g., kinases or oxidoreductases with pyridine/pyrazole recognition sites).

Kinetic assays :

  • IC₅₀ determination : Use fluorogenic substrates to measure inhibition at varying compound concentrations.
  • Binding mode analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to predict interactions between the urea moiety and catalytic residues .

Control experiments : Compare inhibition data with structurally related analogs (e.g., benzodioxole-free derivatives) to isolate the role of specific functional groups .

How can computational methods predict this compound’s pharmacokinetic properties?

Advanced Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
    • Lipophilicity (logP): Critical for membrane permeability.
    • Metabolic stability : Cytochrome P450 interactions predicted via docking simulations.
  • Solubility : Apply COSMO-RS theory to model aqueous solubility based on partial charges of the benzodioxole and pyridinyl groups.
  • Toxicity : Use ProTox-II to assess potential hepatotoxicity or mutagenicity linked to the cyclopentyl or urea moieties.

What strategies mitigate byproduct formation during pyrazole cyclization?

Advanced Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., hydrazones) and adjust reaction time/temperature dynamically.
  • Catalyst optimization : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce over-alkylation .
  • Workup modifications : Introduce a quenching step with aqueous NH₄Cl to precipitate unreacted starting materials before column purification.

How does the electronic nature of substituents influence bioactivity?

Advanced Methodological Answer:

  • SAR studies : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -CF₃ on pyridine) to enhance binding to electron-rich enzyme pockets.
    • Electron-donating groups (e.g., -OCH₃ on benzodioxole) to improve solubility and metabolic stability.
  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with redox potential or charge distribution .

How can researchers validate target engagement in cellular assays?

Advanced Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target protein under thermal stress.
  • Pull-down assays : Use biotinylated derivatives of the compound to isolate protein complexes from lysates, followed by LC-MS/MS identification.
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity.

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